molecular formula C19H18ClN3O4S B2483916 2-chloro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 921551-57-7

2-chloro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No.: B2483916
CAS No.: 921551-57-7
M. Wt: 419.88
InChI Key: YHVJMMRDLAZGNJ-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a synthetic sulfonamide derivative featuring a pyridazinone core. The molecule comprises:

  • A benzenesulfonamide moiety substituted with a chlorine atom at the 2-position.
  • A pyridazinone ring (1,6-dihydropyridazin-6-one) substituted with a 4-methoxyphenyl group at the 3-position.
  • An ethyl linker connecting the sulfonamide nitrogen to the pyridazinone ring.

This compound is structurally designed to combine the pharmacophoric features of sulfonamides (known for enzyme inhibition and antimicrobial activity) with pyridazinones, which are associated with anti-inflammatory, anticancer, and kinase inhibitory properties . Its synthesis likely involves multistep reactions, including nucleophilic substitution and coupling strategies, as seen in analogous pyridazinone derivatives .

Properties

IUPAC Name

2-chloro-N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O4S/c1-27-15-8-6-14(7-9-15)17-10-11-19(24)23(22-17)13-12-21-28(25,26)18-5-3-2-4-16(18)20/h2-11,21H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHVJMMRDLAZGNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-chloro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

  • IUPAC Name : 2-chloro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide
  • Molecular Formula : C20H18ClN3O3S
  • Molar Mass : 383.88 g/mol
PropertyValue
CAS Number921825-95-8
DensityN/A
Boiling PointN/A
Melting PointN/A

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, thus altering cellular functions.
  • Receptor Binding : It could bind to various receptors on cell membranes, triggering intracellular signaling cascades.
  • Nucleic Acid Interaction : The compound may interfere with DNA and RNA processes, affecting gene expression and protein synthesis.

Biological Activities

Preliminary studies indicate that 2-chloro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide exhibits several biological activities:

  • Antimicrobial Properties : The compound has shown potential antimicrobial effects against various pathogens.
  • Anticancer Activity : Research suggests that it may possess anticancer properties through mechanisms such as tubulin inhibition and apoptosis induction in cancer cells.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of 2-chloro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide.

Study on Anticancer Activity

A study focusing on similar pyridazine derivatives demonstrated significant anticancer effects against various human cancer cell lines, including SK-OV-3 (ovarian), NCI-H460 (lung), and DU-145 (prostate). The most active compounds exhibited IC50 values below 5 µM, indicating potent inhibition of cell growth and tubulin assembly.

CompoundIC50 (µM)Cell Line
OXi80061.1SK-OV-3
Compound 351.0DU-145
Compound 361.1NCI-H460

These findings suggest that structural modifications in pyridazine derivatives can enhance their biological potency.

Mechanistic Studies

Further mechanistic studies have revealed that compounds similar to 2-chloro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide can effectively inhibit tubulin polymerization, a crucial process for cell division. This inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cells.

Comparison with Similar Compounds

Enzyme Inhibition

  • Target Compound : The sulfonamide group may confer carbonic anhydrase or cyclooxygenase (COX) inhibitory activity, as seen in related sulfonamides .
  • Pyridazinone-Piperazine Derivatives (e.g., 6f, 6h) : Exhibit acetylcholinesterase (AChE) inhibition (IC₅₀ = 1.2–3.8 μM) due to the piperazine moiety’s interaction with catalytic sites.
  • Benzyloxy Pyridazinones (e.g., 5a) : Moderate COX-2 selectivity (IC₅₀ = 0.8 μM) attributed to bulky benzyloxy groups.

Physicochemical Properties

Property Target Compound 5a 6f
Molecular Weight ~463.9 g/mol* 385.4 g/mol 498.9 g/mol
LogP (Predicted) 3.2–3.5 2.8 4.1
Hydrogen Bond Acceptors 6 5 7
Solubility Low (DMF/DMSO required) Moderate in ethanol Low (requires DMSO)

*Calculated based on molecular formula (C₁₉H₁₈ClN₃O₄S).

Research Implications

The target compound’s structural uniqueness lies in its hybrid sulfonamide-pyridazinone design, which may synergize enzyme inhibition (sulfonamide) and kinase modulation (pyridazinone). Future studies should prioritize:

  • In vitro kinase assays (e.g., EGFR, VEGFR).
  • Comparative ADMET profiling against analogs like 6f or 5a.

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